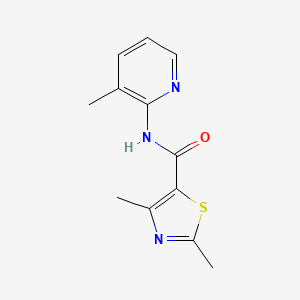
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a fluorinated phenyl ring and an aldehyde functional group. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of the aldehyde group to a fluorinated phenyl precursor. One common method is the oxidation of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes. These methods often utilize metal catalysts and continuous flow reactors to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl ring can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products Formed
Oxidation: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Medicine: As a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic compounds for enhanced bioactivity and metabolic stability.
Industry: In the production of agrochemicals and materials with specific electronic properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The presence of fluorine atoms enhances the compound’s electrophilicity and influences its interaction with various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde
- 2-(3-Fluoro-5-nitrophenyl)acetaldehyde
- 2-(3-Fluoro-5-methylphenyl)acetaldehyde
Uniqueness
2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic properties, making it highly valuable in the synthesis of compounds with specific reactivity and stability profiles. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, which are desirable traits in pharmaceutical and agrochemical applications.
Propiedades
IUPAC Name |
2-[5-fluoro-2-(trifluoromethyl)phenyl]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,4-5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSQCPKACITDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)


![2-[(naphthalen-1-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2647712.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2647714.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2647715.png)


![4-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2647720.png)



